2,5-Dimethoxy-4-(dimethylamino)benzenediazonium hexafluorophosphate
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Overview
Description
2,5-Dimethoxy-4-(dimethylamino)benzenediazonium hexafluorophosphate is a diazonium salt known for its unique chemical properties and applications. This compound is characterized by the presence of a diazonium group attached to a benzene ring substituted with dimethoxy and dimethylamino groups. The hexafluorophosphate anion provides stability to the diazonium cation, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(dimethylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxy-4-(dimethylamino)aniline. The process begins with the reaction of the aniline derivative with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt. The resulting diazonium salt is then treated with hexafluorophosphoric acid to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-(dimethylamino)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Reagents such as phenol or aniline derivatives are used in the presence of a base, like sodium hydroxide, to facilitate the coupling reaction.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo dyes with vibrant colors are formed.
Reduction Reactions: The primary product is 2,5-dimethoxy-4-(dimethylamino)aniline.
Scientific Research Applications
2,5-Dimethoxy-4-(dimethylamino)benzenediazonium hexafluorophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted benzene derivatives.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-(dimethylamino)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-4-(4-nitrophenylazo)benzenediazonium chloride zinc double salt
- 4-(Dimethylamino)benzenediazonium chloride
- 2,5-Dimethoxy-4-(benzoylamino)benzenediazonium chloride
Uniqueness
2,5-Dimethoxy-4-(dimethylamino)benzenediazonium hexafluorophosphate is unique due to its stability provided by the hexafluorophosphate anion and its versatility in various chemical reactions. Its specific substitution pattern on the benzene ring also imparts distinct reactivity and properties compared to other diazonium salts.
Properties
CAS No. |
71230-76-7 |
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Molecular Formula |
C10H14F6N3O2P |
Molecular Weight |
353.20 g/mol |
IUPAC Name |
4-(dimethylamino)-2,5-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C10H14N3O2.F6P/c1-13(2)8-6-9(14-3)7(12-11)5-10(8)15-4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI Key |
NKFMBDXSZIRJNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)OC)[N+]#N)OC.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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